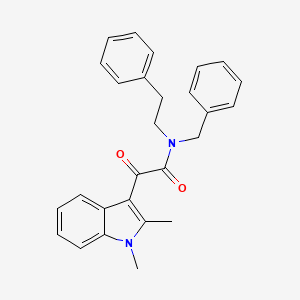

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-20-25(23-15-9-10-16-24(23)28(20)2)26(30)27(31)29(19-22-13-7-4-8-14-22)18-17-21-11-5-3-6-12-21/h3-16H,17-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMMNWXSQUXMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.

Substitution: Substitution reactions can introduce different substituents onto the indole ring or the attached benzyl and phenethyl groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.

Reduction reactions might involve hydrogen gas and a metal catalyst.

Substitution reactions could use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for receptors or enzymes, potentially leading to new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide exerts its effects involves its interaction with molecular targets. The indole core can bind to various receptors or enzymes, leading to biological responses. The specific pathways involved would depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Indole Core Modifications

N-Substituent Effects

- Dual N-Substituents (Target Compound): The phenethyl group adds flexibility and lipophilicity, which could improve blood-brain barrier penetration relative to mono-substituted analogs like .

- Comparison with N-Ethyl Derivatives () : Compounds with branched N-alkyl chains (e.g., ) show varied solubility profiles, suggesting the target compound’s phenethyl group may require formulation optimization.

Hydrogen Bonding and Crystallography

- The 2-oxoacetamide group in the target compound is a strong hydrogen-bond acceptor, analogous to the N,O-bidentate directing group in . This property could enable metal-catalyzed functionalization or crystal engineering applications .

Biological Activity

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 403.5 g/mol. The compound features a benzyl group , an indole moiety , and an acetylamide structure , which contribute to its biological activity.

Research indicates that this compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in cancer progression or inflammation. These interactions can modulate enzyme activity, leading to downstream effects on cellular pathways related to cancer cell proliferation and immune responses .

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. For example, it has been shown to inhibit the growth of various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. In vitro assays such as the MTT assay have been utilized to evaluate cell viability and cytotoxicity at varying concentrations (1, 5, and 25 µM). Results indicated that while some derivatives exhibited significant growth inhibition, others did not show statistically significant cytotoxic effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This makes it a candidate for further research in inflammatory diseases and conditions where modulation of the immune system is beneficial .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the dimethyl substitution on the indole ring and the phenethyl group plays a significant role in enhancing its potency. Comparative studies with similar compounds highlight how variations in substituents can affect biological efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide | Lacks dimethyl substitution | Simpler structure may affect biological activity |

| N-benzyl-2-(1H-indol-3-y)-N-methyl-2-oxoacetamide | Methyl group instead of isopropyl | Potentially different pharmacokinetics |

| N-benzyl-(1H-indol-3-y)-N-methyl - 2 - oxo-acetamide | Lacks both dimethyl and isopropyl groups | Simplified structure may reduce efficacy |

Study 1: Anticancer Activity

In a study assessing various derivatives of indole compounds, this compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) in stimulated macrophages, indicating its role in modulating inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.